Cas no 2034435-62-4 (N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide)

N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a furan-pyridine hybrid scaffold and a trifluoromethyl-substituted benzene ring. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry, leveraging the electron-withdrawing properties of the trifluoromethyl group to enhance binding affinity and metabolic stability. The furan and pyridine heterocycles contribute to its structural diversity, facilitating interactions with biological targets. Its well-defined molecular architecture makes it suitable for further derivatization in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's synthetic accessibility and modular design offer versatility for pharmaceutical research applications.
N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide structure
2034435-62-4 structure
Product Name:N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide
CAS No:2034435-62-4
MF:C17H13F3N2O3S
MW:382.356933355331
CID:5379280
Update Time:2025-10-23

N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[[6-(2-Furanyl)-3-pyridinyl]methyl]-2-(trifluoromethyl)benzenesulfonamide
    • N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide
    • Inchi: 1S/C17H13F3N2O3S/c18-17(19,20)13-4-1-2-6-16(13)26(23,24)22-11-12-7-8-14(21-10-12)15-5-3-9-25-15/h1-10,22H,11H2
    • InChI Key: IARSKRQRRGEIPQ-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2=CC=C(C3=CC=CO3)N=C2)(=O)=O)=CC=CC=C1C(F)(F)F

Experimental Properties

  • Density: 1.387±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 513.0±60.0 °C(Predicted)
  • pka: 9.06±0.40(Predicted)

N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide Related Literature

Additional information on N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide

N-{6-(Furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No 2034435-62-4, known as N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a furan ring fused with a pyridine moiety, a trifluoromethyl group, and a sulfonamide functional group. These elements collectively contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly due to their ability to modulate various biological targets with high precision. The presence of the trifluoromethyl group in this compound further enhances its stability and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the furan-pyridine system is known for its ability to engage in π-π interactions, which can be advantageous in designing molecules with specific pharmacodynamic properties.

One of the most recent advancements in the synthesis of this compound involves the use of microwave-assisted techniques, which have significantly improved the reaction efficiency and yield. Researchers have also explored the use of this compound as a building block for constructing more complex molecular architectures, such as macrocycles and supramolecular assemblies. These developments underscore its versatility and potential for further innovation in chemical synthesis.

In terms of biological activity, N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide has shown remarkable selectivity towards certain kinase enzymes, making it a valuable tool in the study of signal transduction pathways. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Furthermore, its low toxicity profile and high metabolic stability make it an attractive candidate for further clinical evaluation.

The integration of computational chemistry methods has also played a pivotal role in understanding the molecular dynamics of this compound. Advanced molecular docking studies have revealed that the sulfonamide group acts as a critical determinant for binding affinity to target proteins, while the furan-pyridine system contributes to conformational flexibility and specificity. These insights have facilitated the design of analogs with enhanced pharmacokinetic properties.

Looking ahead, the development of novel derivatives based on this compound holds immense promise for addressing unmet medical needs. For instance, ongoing research is focused on optimizing its solubility and permeability to improve its bioavailability further. Additionally, investigations into its potential as a radiotracer or imaging agent are underway, leveraging its unique electronic properties for diagnostic applications.

In conclusion, N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide represents a cutting-edge advancement in organic synthesis and drug discovery. Its intricate structure, combined with its versatile functional groups, positions it as a key player in both academic research and industrial applications. As research continues to uncover new dimensions of its utility, this compound is poised to make significant contributions to the advancement of medicinal chemistry and related disciplines.

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